![molecular formula C23H22N2O4S2 B2827874 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide CAS No. 476368-94-2](/img/structure/B2827874.png)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a thiophene core substituted with a benzo[d][1,3]dioxole moiety, a phenylthio group, and a carboxamide functionality, making it a versatile molecule for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the benzo[d][1,3]dioxole moiety and the phenylthio group. The final step involves the formation of the carboxamide functionality. Common reagents used in these steps include organolithium reagents, palladium catalysts, and amide coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide functionality can be reduced to the corresponding amine.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For its potential as a bioactive molecule in cell signaling pathways.
Medicine: Investigated for its antitumor properties and potential as a therapeutic agent against cancer
Industry: Used in the development of novel materials and pharmaceuticals
Mecanismo De Acción
The mechanism by which 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death. The compound interacts with key proteins involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole group and have been studied for their anticancer properties.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-14-19(12-15-7-8-17-18(11-15)29-13-28-17)31-23(21(14)22(24)27)25-20(26)9-10-30-16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYLOHAFGXBQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


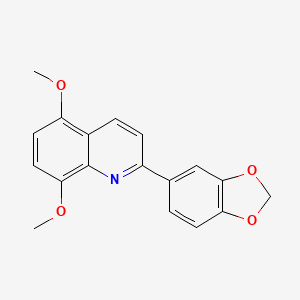
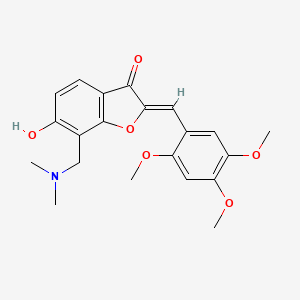
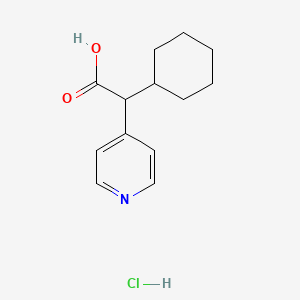
![Tert-butyl 5-[but-2-ynoyl(methyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2827800.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B2827804.png)
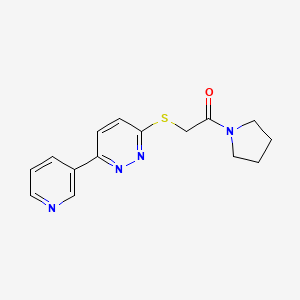
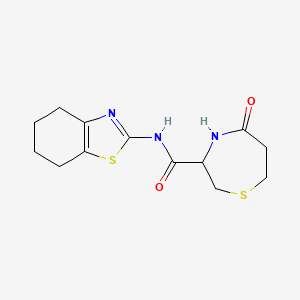
![4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2827809.png)



